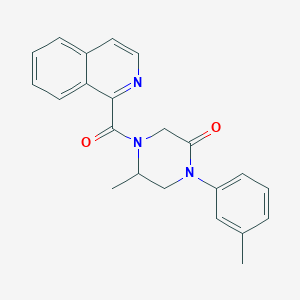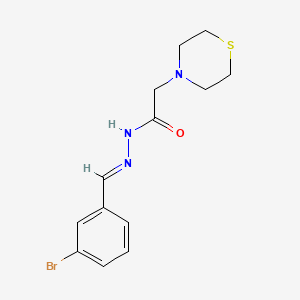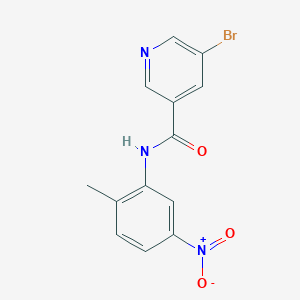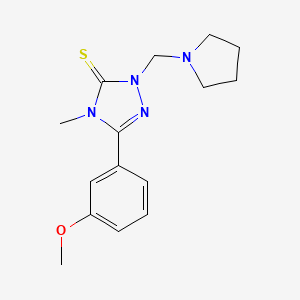
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13174244 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : 1,3,4-oxadiazole derivatives, including variants similar to the compound , have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies used a range of techniques such as gravimetric, electrochemical, and SEM methods, revealing their potential as protective agents against corrosion (Ammal et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
- Host Materials for Red Triplet Emitter : Research on oxadiazole-substituted carbazole derivatives, which are structurally related to the compound , has shown their effectiveness as host materials for red triplet emitters in OLEDs. The studies have demonstrated significant external electroluminescent quantum efficiency (Guan et al., 2006).
- Green Light Emitting Applications : Another study focused on the synthesis and photophysical properties of a novel green light-emitting 1,3,4-oxadiazole derivative. The research explored its application in fluorescence resonance energy transfer (FRET) with quantum dots, demonstrating its utility in light-emitting applications (Pujar et al., 2017).
Anticancer Research
- Apoptosis Induction and Potential Anticancer Agents : Derivatives of 1,2,4-oxadiazole, structurally related to the compound, have been identified as apoptosis inducers and potential anticancer agents. These compounds showed activity against various cancer cell lines and led to the identification of molecular targets such as TIP47 (Zhang et al., 2005).
Crystal Structure and Computational Studies
- Crystal Structure Analysis : Research involving the crystal structure and DFT calculations of novel 1,3,4-oxadiazole derivatives highlighted the importance of understanding the molecular structure for predicting reactivity and interaction characteristics (Kumara et al., 2017).
Other Applications
- Electron Transport Materials : Studies have also been conducted on oxadiazole derivatives as electron transport materials, focusing on their synthesis, thermal, optical, and electrochemical properties. These materials are promising for use in organic optoelectronic devices (Liu et al., 2007).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)14-7-4-12(5-8-14)17-20-21-18(24-17)13-6-9-15-16(10-13)23-11-22-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQXKWDUXINATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5580127.png)

![7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580139.png)



![[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5580166.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5580178.png)
![3-({4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5580190.png)

![{3-ethyl-1-[(1-methyl-1H-indol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5580207.png)

![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5580215.png)
![(3S*,4S*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5580220.png)
